Trelagliptin-Verunreinigung X

Übersicht

Beschreibung

Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .

Synthesis Analysis

An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis

Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis

Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical and Chemical Properties Analysis

The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Entwicklung Analytischer Methoden

Trelagliptin-Verunreinigung X wird bei der Entwicklung analytischer Methoden verwendet. Diese Methoden sind entscheidend für die Bestimmung der Reinheit, Wirksamkeit und Qualität pharmazeutischer Verbindungen. Die Verunreinigung kann zur Validierung der Spezifität analytischer Verfahren verwendet werden, um sicherzustellen, dass Trelagliptin und seine Verunreinigungen genau identifiziert und quantifiziert werden .

Methodenvalidierung (AMV)

In der pharmazeutischen Industrie ist die Methodenvalidierung eine regulatorische Anforderung, um nachzuweisen, dass eine analytische Methode für ihren Verwendungszweck geeignet ist. This compound dient als Referenzstandard bei der Validierung von Methoden wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die Zuverlässigkeit und Genauigkeit der Ergebnisse zu gewährleisten, die bei der Analyse von Trelagliptin erhalten werden .

Qualitätskontrollanwendungen (QC)

Die Qualitätskontrolle ist ein wichtiger Aspekt der pharmazeutischen Herstellung. This compound wird in QC-Labors verwendet, um die Verunreinigungsgrade in Trelagliptin-Chargen zu überwachen. Dies ist unerlässlich, um die Sicherheit und Wirksamkeit des endgültigen pharmazeutischen Produkts zu gewährleisten .

Kardiologische Forschung

Neuere Studien haben gezeigt, dass Trelagliptin einen schützenden Effekt gegen mitochondriale Dysfunktion und metabolische Störungen in Endothelzellen unter Bedingungen der Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R) hat. Dies deutet auf potenzielle Anwendungen von this compound in der kardiologischen Forschung hin, insbesondere beim Verständnis und der Behandlung von Erkrankungen wie akutem Myokardinfarkt (AMI) .

Stoffwechselstudien

Trelagliptin beeinflusst bekanntermaßen Stoffwechselprozesse. Forschungen mit this compound könnten Einblicke in seine Auswirkungen auf Stoffwechselwege liefern, wie z. B. die Produktion von ATP und die Sekretion von Metaboliten wie Cystathionin und Kreatin. Diese Studien könnten zu neuen therapeutischen Ansätzen für Stoffwechselstörungen führen .

Untersuchung pharmakologischer Eigenschaften

Trelagliptin hat verschiedene pharmakologische Eigenschaften, darunter die Fähigkeit, den AMPK-Weg zu aktivieren, der an der zellulären Energiehomöostase beteiligt ist. This compound kann verwendet werden, um diese Eigenschaften weiter zu untersuchen, was möglicherweise zur Entdeckung neuer Wirkmechanismen und Behandlungen führt .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Trelagliptin affects the AMPK pathway . It has been observed to significantly activate the AMPK pathway in oxygen-glucose deprivation/reperfusion (OGD/R)-challenged human aortic valvular endothelial cells (HAVECs) . This activation leads to the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .

Pharmacokinetics

The pharmacokinetic properties of Trelagliptin are characterized by its slow-binding inhibition of DPP-4 . The half-life for dissociation (t1/2) is approximately 30 minutes . .

Result of Action

Action Environment

The action of Trelagliptin can be influenced by environmental factors such as the presence of oxygen-glucose deprivation/reperfusion (OGD/R) conditions . In such conditions, Trelagliptin has been observed to exert a protective effect against mitochondrial dysfunction and metabolic disturbance . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Trelagliptin Impurity X plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), similar to Trelagliptin itself. The nature of these interactions involves reversible, competitive, and slow-binding inhibition of DPP-4 . This interaction is significant because DPP-4 is responsible for the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Cellular Effects

The effects of Trelagliptin Impurity X on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Trelagliptin Impurity X can affect beta-cell function in patients with type 2 diabetes, leading to changes in insulin secretion and resistance . Additionally, it has been observed to impact body composition by reducing body fat mass without affecting skeletal muscle mass .

Molecular Mechanism

At the molecular level, Trelagliptin Impurity X exerts its effects through specific binding interactions with biomolecules. It inhibits dipeptidyl peptidase-4 (DPP-4) by forming a non-covalent interaction, which results in the stabilization of incretin hormones and enhanced insulin secretion . This inhibition mechanism is crucial for its role in controlling blood glucose levels in diabetic patients.

Temporal Effects in Laboratory Settings

The temporal effects of Trelagliptin Impurity X in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, Trelagliptin Impurity X has shown consistent inhibition of DPP-4 activity, which contributes to its sustained efficacy

Dosage Effects in Animal Models

The effects of Trelagliptin Impurity X at different dosages have been studied in animal models to determine its threshold and toxic effects. It has been observed that higher doses of Trelagliptin Impurity X can lead to adverse effects, including potential toxicity . Understanding the dosage effects is essential for determining safe and effective therapeutic levels.

Metabolic Pathways

Trelagliptin Impurity X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The inhibition of DPP-4 by Trelagliptin Impurity X affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose regulation .

Transport and Distribution

The transport and distribution of Trelagliptin Impurity X within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of Trelagliptin Impurity X plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with DPP-4 and subsequent inhibition of the enzyme.

Eigenschaften

IUPAC Name |

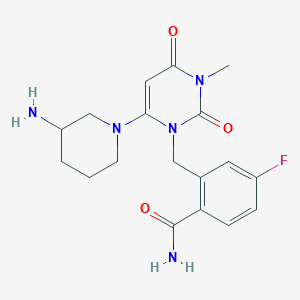

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

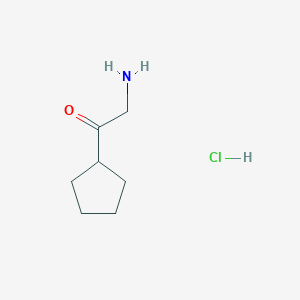

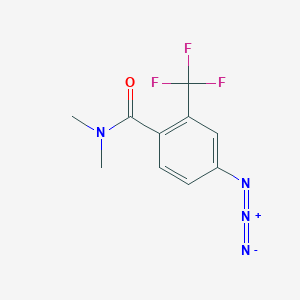

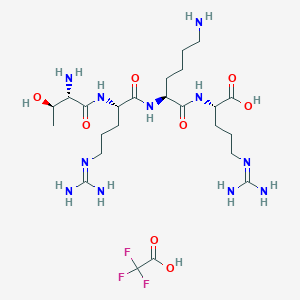

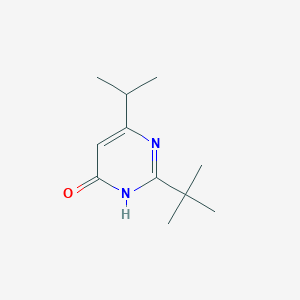

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)